Penciclovir
Overview
Description
Penciclovir is a guanosine analogue antiviral drug used primarily for the treatment of herpesvirus infections. It is a nucleoside analogue that exhibits low toxicity and good selectivity. This compound is often used as a topical treatment due to its poor absorption when administered orally. It is the active ingredient in cold sore medications such as Denavir, Vectavir, and Fenivir .
Mechanism of Action
Target of Action
Penciclovir primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for various herpesvirus infections. The key target within these viruses is the viral thymidine kinase .
Mode of Action
In cells infected with HSV-1 or HSV-2, the viral thymidine kinase phosphorylates this compound to a monophosphate form . This monophosphate form of this compound is then converted to This compound triphosphate by cellular kinases . This activated form of this compound selectively inhibits the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the drug into its active form, this compound triphosphate, within the cell. This active form then competes with deoxyguanosine triphosphate, selectively inhibiting viral DNA polymerase . This results in the impairment of the virus’s ability to replicate within the cell .
Pharmacokinetics
This compound exhibits low oral bioavailability, with less than 20% protein binding . It is mainly eliminated via the kidneys, with an elimination half-life of approximately 2 hours . The volume of distribution of this compound after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
Result of Action
The result of this compound’s action is the inhibition of the viral DNA polymerase, which impairs the ability of the virus to replicate within the cell . This leads to a reduction in the duration of healing, pain, and detectable virus in cases of herpes labialis .
Biochemical Analysis
Biochemical Properties
Penciclovir is a nucleoside analogue . In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates this compound to a monophosphate form . The monophosphate form of the drug is then converted to this compound triphosphate by cellular kinases .
Cellular Effects
This compound has in vitro activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) . The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell .
Molecular Mechanism
This compound triphosphate selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the inhibition of viral DNA synthesis and, therefore, replication .
Temporal Effects in Laboratory Settings
The intracellular triphosphate of this compound is retained in vitro inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir . This may be due to the longer intracellular half-life of this compound in HSV-infected cells .
Metabolic Pathways
This compound is metabolized by viral thymidine kinase to its monophosphate form, which is then converted to this compound triphosphate by cellular kinases .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that this compound and its metabolites likely localize to the cell nucleus where viral replication occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Penciclovir involves multiple steps, starting from guanine. The key steps include the protection of the amino group, alkylation with a suitable alkylating agent, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound involves the preparation of its crystal form, which is achieved through a series of crystallization steps. The process includes the use of X-ray powder diffraction to ensure the purity and stability of the final product. The preparation method is designed to be scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Penciclovir undergoes various chemical reactions, including phosphorylation, which is crucial for its antiviral activity. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Phosphorylation: Viral thymidine kinase phosphorylates this compound to its monophosphate form, which is then converted to this compound triphosphate by cellular kinases.
Oxidation and Reduction: These reactions can be carried out using common oxidizing and reducing agents under controlled laboratory conditions.
Major Products Formed: The major product formed from the phosphorylation of this compound is this compound triphosphate, which is the active form that inhibits viral DNA polymerase .
Scientific Research Applications
Penciclovir has a wide range of scientific research applications:
Chemistry: Used in the study of nucleoside analogues and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential use in treating various viral infections.
Industry: Employed in the formulation of topical antiviral creams and ointments.
Comparison with Similar Compounds
Acyclovir: Another guanosine analogue antiviral drug with a similar mechanism of action.
Famciclovir: A prodrug of Penciclovir with improved oral bioavailability.
Docosanol: An antiviral agent used for the treatment of herpes simplex virus infections.
Uniqueness of this compound: this compound’s longer intracellular half-life and higher stability compared to Acyclovir make it a preferred choice for topical treatments. Its ability to remain active within infected cells for extended periods enhances its antiviral efficacy .
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97845-62-0 (mono-hydrochloride salt) | |
Record name | Penciclovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
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DSSTOX Substance ID |
DTXSID9046491 | |
Record name | Penciclovir | |
Source | EPA DSSTox | |
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Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L | |
Record name | Penciclovir | |
Source | DrugBank | |
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Record name | Penciclovir | |
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Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Penciclovir has in vitro activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form. The monophosphate form of the drug is then converted to penciclovir triphosphate by cellular kinases. The intracellular triphosphate of penciclovir is retained in vitro inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir. in vitro studies show that penciclovir triphosphate selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. Inhibition of DNA synthesis of virus-infected cells inhibits viral replication. In cells not infected with HSV, DNA synthesis is unaltered. Resistant mutants of HSV can occur from qualitative changes in viral thymidine kinase or DNA polymerase. The most commonly encountered acyclovir-resistant mutants that are deficient in viral thymidine kinase are also resistant to penciclovir., Penciclovir is converted to the pharmacologically active triphosphate metabolite, which has in vitro and in vivo inhibitory activity against various Herpes viridae, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). The drug exhibits only limited activity in vitro against cytomegalovirus (CMV). ... Penciclovir triphosphate exerts its antiviral effect on HSV and VZV by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of penciclovir triphosphate is highly selective because of its affinity for the enzyme thymidine kinase encoded by HSV and VZV. Virus-encoded thymidine kinase converts penciclovir into penciclovir monophosphate, a nucleotide analog. The monophosphate is further converted to the diphosphate via cellular kinase and then to the triphosphate via other cellular enzymes., In vitro, penciclovir triphosphate stops replication of herpes viral DNA by competing with deoxyguanosine triphosphate for viral DNA polymerase and inhibiting viral DNA chain elongation., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |
Record name | Penciclovir | |
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Color/Form |
White crystalline solid from water (monohydrate) ... also reported as colorless matted needles | |
CAS No. |
39809-25-1 | |
Record name | Penciclovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39809-25-1 | |
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Record name | Penciclovir [USAN:INN:BAN] | |
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Record name | Penciclovir | |
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Record name | Penciclovir | |
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Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one | |
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Record name | PENCICLOVIR | |
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Record name | Penciclovir | |
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Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C | |
Record name | Penciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00299 | |
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Record name | Penciclovir | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Penciclovir against herpesviruses?
A1: this compound, like its analogue Acyclovir, functions as a nucleoside analogue that disrupts viral DNA replication. [, , , ] The key to its activity lies in its preferential phosphorylation within herpesvirus-infected cells, primarily facilitated by the viral thymidine kinase. [, , ] This phosphorylation leads to the formation of this compound-triphosphate, the active metabolite. [, , , ] this compound-triphosphate acts as a potent inhibitor of viral DNA polymerase, effectively halting viral DNA synthesis and, consequently, viral replication. [, , , ]
Q2: How does the intracellular stability of this compound-triphosphate compare to that of Acyclovir-triphosphate?
A2: Studies have shown that this compound-triphosphate exhibits significantly greater stability within herpesvirus-infected cells compared to Acyclovir-triphosphate. [, , , , ] In cells infected with Varicella-Zoster Virus, for instance, the intracellular half-life of this compound-triphosphate is reported to be 9.1 hours, while that of Acyclovir-triphosphate is only 0.8 hours. [] This prolonged intracellular persistence of the active metabolite allows this compound to exert a sustained antiviral effect even when its concentration in the surrounding medium decreases. [, , , , ]
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